2,2,2-Trichloroethylamine
Overview
Description
“2,2,2-Trichloroethanol” is a chemical compound with the formula Cl3C−CH2OH . Its molecule can be described as that of ethanol, with the three hydrogen atoms at position 2 (the methyl group) replaced by chlorine atoms .
Molecular Structure Analysis
The molecular structure of “2,2,2-Trichloroethanol” consists of a central carbon atom bonded to a hydroxyl group and a carbon atom, which is further bonded to three chlorine atoms .Physical And Chemical Properties Analysis
“2,2,2-Trichloroethanol” is a clear flammable liquid at room temperature, colorless when pure but often with a light yellow color .Scientific Research Applications
Photovoltaic and Optoelectrical Applications
Triarylamine, a derivative of 2,2,2-trichloroethylamine, has been widely utilized in opto- and electro-active materials due to its excellent electron donating and transporting capabilities. It is particularly prominent in the field of solar cells, where its application in organic photovoltaic functional materials has significantly enhanced the conversion efficiency of next-generation solar cells, especially in dye-sensitized solar cells. This advancement highlights the crucial role of starburst triarylamines in the photovoltaic and optoelectrical domains (Ning & Tian, 2009).
Environmental Contamination and Health Risk Assessment
Trichloroethylene (TCE), closely related to 2,2,2-trichloroethylamine, is a prevalent environmental contaminant. Assessing the health risks of TCE is complex due to its intricate metabolism and toxicity. The U.S. Environmental Protection Agency engaged in extensive scientific outreach to develop its health risk assessment of TCE, incorporating insights from a wide range of groups and individuals. This effort involved addressing critical scientific issues and resulted in a significant number of state-of-the-science publications (Chiu, Caldwell, Keshava, & Scott, 2006).
Degradation in Water and Alkaline Environments
Tris(2-chloroethyl)amine, a variant of 2,2,2-trichloroethylamine, has been studied for its degradation in water and alkaline environments. This research is crucial for understanding decontamination options, especially those using hydroxide-based mixtures employed by armed forces. The study recorded the time-dependent concentration decrease of tris(2-chloroethyl)amine in environments with varying pH, establishing reaction rate constants and examining the influence of temperature on these reactions. This research is pivotal for environmental decontamination strategies (Rozsypal, 2020).
Chemical Synthesis and Organic Reactions
2,2,2-Trichloroethyl imidates, easily prepared from a reaction involving 2,2,2-trichloroethylamine, have proven to be excellent reagents for the synthesis of amidines under mild conditions. These reagents react with various amine nucleophiles, either as free-base or hydrochloride salt, facilitating the synthesis process in organic chemistry (Caron, Wei, Douville, & Ghosh, 2010).
Safety And Hazards
properties
IUPAC Name |
2,2,2-trichloroethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl3N/c3-2(4,5)1-6/h1,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLPGDSITYLYCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193857 | |
Record name | Ethylamine, 2,2,2-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70193857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloroethylamine | |
CAS RN |
4088-19-1 | |
Record name | Ethylamine, 2,2,2-trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004088191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylamine, 2,2,2-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70193857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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